molecular formula C13H17N3 B2489895 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile CAS No. 952934-64-4

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile

Cat. No.: B2489895
CAS No.: 952934-64-4
M. Wt: 215.3
InChI Key: BXPICFRHZQFQKY-UHFFFAOYSA-N
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Description

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile (CAS 952934-64-4) is a chemical building block with the molecular formula C13H17N3 and a molecular weight of 215.30 g/mol . This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutics. Its primary researched application is as a core structural motif in the synthesis of potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is an intracellular serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling, making it a high-interest target in the field of immuno-oncology . Inhibiting HPK1 is a promising strategy to enhance anti-tumor immune responses. In this context, the benzonitrile scaffold is utilized to construct more complex molecules that interact with the kinase domain, facilitating the exploration of new cancer treatment pathways . The nitrile group, a common feature in many pharmaceuticals, often contributes to target binding through hydrogen bonding and polar interactions within enzyme active sites, improving both the potency and selectivity of drug candidates . This product is intended for use in laboratory research as a key intermediate for the design and synthesis of novel bioactive molecules. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-amino-2-(3-methylpiperidin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-3-2-6-16(9-10)13-5-4-12(15)7-11(13)8-14/h4-5,7,10H,2-3,6,9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPICFRHZQFQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The synthesis of 5-amino-2-(3-methylpiperidin-1-yl)benzonitrile requires careful consideration of substituent positioning and functional group compatibility. Retrosynthetic disconnection reveals two primary strategies:

Sequential Functionalization of the Benzene Ring

This approach involves sequential introduction of the cyano, piperidinyl, and amino groups. The cyano group’s strong electron-withdrawing nature directs subsequent electrophilic substitutions to meta positions, while nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling enables piperidinyl installation.

Modular Assembly via Cross-Coupling

Palladium-mediated couplings (e.g., Suzuki, Buchwald-Hartwig) allow convergent synthesis by joining pre-functionalized fragments. For example, a boronic acid-containing piperidine derivative could couple with a halogenated aminobenzonitrile precursor.

Detailed Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr) Pathway

Step 1: Synthesis of 2-Bromo-5-nitrobenzonitrile

The route begins with nitration of 2-bromobenzonitrile using fuming HNO₃/H₂SO₄ at 0–5°C. The nitro group preferentially occupies the 5-position due to the cyano group’s meta-directing effect.

Reaction Conditions

  • Substrate: 2-Bromobenzonitrile (1.0 equiv)
  • Nitrating agent: 65% HNO₃ (1.2 equiv), conc. H₂SO₄ (3.0 equiv)
  • Temperature: 0–5°C, 4 h
  • Yield: 68–72%
Step 2: Piperidinyl Group Installation

3-Methylpiperidine displaces the bromide via SNAr, facilitated by the nitro group’s electron-withdrawing effect:

$$
\text{2-Bromo-5-nitrobenzonitrile} + \text{3-methylpiperidine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{2-(3-methylpiperidin-1-yl)-5-nitrobenzonitrile}
$$

Optimized Parameters

  • Base: Cs₂CO₃ (2.5 equiv)
  • Solvent: DMF, 110°C, 12 h
  • Yield: 85%
Step 3: Nitro Reduction to Amino Group

Catalytic hydrogenation selectively reduces the nitro group without affecting the nitrile:

$$
\text{2-(3-methylpiperidin-1-yl)-5-nitrobenzonitrile} \xrightarrow{\text{H}_2 (1 atm), 10\% \text{Pd/C}} \text{this compound}
$$

Conditions

  • Catalyst: 10% Pd/C (0.1 equiv)
  • Solvent: Ethanol, RT, 6 h
  • Yield: 93%

Buchwald-Hartwig Amination Route

For substrates resistant to SNAr, palladium-catalyzed coupling offers an alternative:

Step 1: Synthesis of 2-Chloro-5-nitrobenzonitrile

Chlorination of 5-nitrobenzonitrile using PCl₅ in POCl₃ yields the 2-chloro derivative.

Step 2: Coupling with 3-Methylpiperidine

Buchwald-Hartwig conditions install the piperidinyl group:

$$
\text{2-Chloro-5-nitrobenzonitrile} + \text{3-methylpiperidine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{2-(3-methylpiperidin-1-yl)-5-nitrobenzonitrile}
$$

Key Parameters

  • Catalyst: Pd₂(dba)₃ (2 mol%)
  • Ligand: Xantphos (4 mol%)
  • Solvent: 1,4-Dioxane, 100°C, 24 h
  • Yield: 78%
Step 3: Nitro Reduction

Identical to Section 2.1.3.

Comparative Analysis of Synthetic Methods

Parameter SNAr Route Buchwald-Hartwig Route
Reaction Time 16 h (Steps 2–3) 30 h (Steps 2–3)
Overall Yield 68% 62%
Catalyst Cost Low (No Pd) High (Pd required)
Functional Group Tolerance Requires EWG activation Broad substrate scope

Data synthesized from Refs.

Side Reactions and Mitigation Strategies

Cyano Group Hydrolysis

Prolonged exposure to strong bases (e.g., Cs₂CO₃) at high temperatures may hydrolyze the nitrile to a carboxylic acid. Mitigation includes:

  • Using milder bases (K₂CO₃)
  • Lowering reaction temperatures (<100°C)

Piperidine N-Methylation

Trace methyl iodide impurities can quaternize the piperidine nitrogen. Purification via column chromatography (SiO₂, EtOAc/hexane) resolves this.

Scalability and Industrial Considerations

Cost-Effective Nitro Reduction

Switching from H₂/Pd to Fe/HCl reduces catalyst costs for large-scale production:

$$
\text{Nitro intermediate} \xrightarrow{\text{Fe (powder), HCl, EtOH}} \text{Amino product}
$$

Conditions

  • Fe (5.0 equiv), conc. HCl (10 equiv)
  • Ethanol, reflux, 8 h
  • Yield: 88%

Salt Formation for Improved Stability

Conversion to the dihydrochloride salt enhances shelf-life:

$$
\text{Free base} \xrightarrow{\text{HCl (gas), Et}_2\text{O}} \text{this compound dihydrochloride}
$$

Procedure

  • Dissolve free base in dry Et₂O
  • Bubble HCl gas until precipitation completes
  • Filter and dry under vacuum

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives

Compound Name CAS Molecular Formula MW (g/mol) Key Features
5-Amino-2-(piperidin-1-yl)benzonitrile 34595-33-0 C₁₂H₁₄N₃ 200.26 Lacks 3-methyl group; reduced steric hindrance and lipophilicity
5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile 38803-30-4 C₁₂H₁₅N₅ 229.28 Piperazine ring with N-methyl group; increased solubility in acidic media
5-Amino-2-(piperazin-1-yl)benzonitrile 847972-22-9 C₁₁H₁₄N₄ 202.26 Piperazine (two N atoms) enhances hydrogen bonding potential

Key Differences :

  • 3-Methylpiperidine vs. Piperidine: The methyl group in the target compound increases lipophilicity (clogP ~2.5 vs.
  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., 38803-30-4) exhibit higher aqueous solubility due to additional protonatable nitrogen atoms (pKa ~5–6 for piperazine vs. ~8–9 for piperidine) .

Substituted Benzonitriles with Electron-Withdrawing Groups

Compound Name CAS Molecular Formula MW (g/mol) Key Features
5-Amino-2-(trifluoromethoxy)benzonitrile 1261523-71-0 C₈H₅F₃N₂O 202.14 Trifluoromethoxy group (-OCF₃) enhances metabolic stability and lipophilicity
5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride 1803606-66-7 C₈H₆N₂OF₂·HCl 220.61 Difluoromethoxy group improves resistance to hydrolysis vs. methoxy
5-Amino-2-(methylamino)benzonitrile hydrochloride 197382-87-9 C₈H₁₀ClN₃ 183.64 Smaller substituent (methylamino) reduces steric bulk; hydrochloride salt increases solubility

Key Differences :

  • Trifluoromethoxy vs. Piperidine : The -OCF₃ group in 1261523-71-0 lowers electron density on the aromatic ring, reducing susceptibility to electrophilic substitution. This contrasts with the electron-donating nature of piperidine .
  • Hydrochloride Salts : Salt forms (e.g., 197382-87-9) enhance solubility (e.g., ~50 mg/mL in water) compared to free bases (e.g., target compound: ~5 mg/mL) .

Halogen-Substituted Analogs

Compound Name CAS Molecular Formula MW (g/mol) Key Features
5-Amino-2-(3,5-dichlorophenoxy)benzonitrile 315226-78-9 C₁₃H₈Cl₂N₂O 291.12 Dichlorophenoxy group increases molecular weight and hydrophobicity
5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile 315226-51-8 C₁₂H₈ClN₃O 245.66 Chloropyridyl group introduces potential for π-π stacking interactions

Key Differences :

  • Chlorine Substituents : Halogens increase molecular weight and logP (e.g., 315226-78-9: clogP ~3.5 vs. target compound ~2.5), impacting membrane permeability .
  • Pyridyl vs. Phenoxy: The pyridyl group in 315226-51-8 may enhance binding to metal ions or enzymes with aromatic pockets .

Biological Activity

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H16N3
  • Molecular Weight : 216.29 g/mol
  • CAS Number : 1982760-99-5

The compound features an amino group and a benzonitrile moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that this compound may function as an inhibitor of certain protein targets, potentially influencing pathways related to cancer and neurodegenerative diseases.

1. Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). The IC50 values reported vary, indicating differing potency depending on the specific cell line tested.
Cell LineIC50 (μM)Reference
MCF725.72 ± 3.95
U8745.2 ± 13.0

2. Neuroprotective Effects

Research has also suggested potential neuroprotective effects, particularly in models of neurodegeneration. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects against neuronal damage.

Study on Anticancer Activity

A study published in MDPI investigated the effects of various benzonitrile derivatives, including this compound, on tumor growth in mice. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Neuroprotective Effects in Animal Models

Another study explored the neuroprotective properties of this compound in rodent models of Alzheimer's disease. The findings suggested that treatment with this compound improved cognitive function and reduced amyloid plaque accumulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperidine ring or the benzonitrile moiety can significantly impact biological activity:

ModificationEffect on Activity
Methyl substitution on piperidineIncreased potency against cancer cells
Variations in the amino groupAltered binding affinity to target proteins

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 5-amino-2-halobenzonitrile derivatives with 3-methylpiperidine under nucleophilic aromatic substitution conditions. Optimization includes using polar aprotic solvents (e.g., DMF or DMSO), elevated temperatures (80–120°C), and catalytic bases like K₂CO₃ to enhance reactivity . Monitoring reaction progress via TLC or LC-MS is critical to minimize side products like dehalogenation or over-alkylation.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and regiochemistry. For example, the aromatic protons adjacent to the nitrile group typically resonate at δ 7.5–8.5 ppm, while the 3-methylpiperidinyl protons appear as multiplet signals between δ 1.2–3.0 ppm . X-ray crystallography (using SHELX programs) is recommended for unambiguous confirmation of stereochemistry and crystal packing .

Q. What analytical techniques are suitable for assessing stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies in buffered solutions (pH 1–13) at 40–60°C, analyzed via HPLC-UV, can identify degradation pathways (e.g., hydrolysis of the nitrile group or piperidine ring oxidation). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. How does the 3-methylpiperidinyl substituent influence the compound’s binding affinity in receptor-targeted studies?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can map interactions between the methylpiperidine moiety and hydrophobic pockets of target proteins. Compare binding free energies (ΔG) with analogs lacking the methyl group (e.g., 5-Amino-2-piperidin-1-ylbenzonitrile) to quantify steric and electronic contributions . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) provides complementary binding data .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) and control for variables like membrane permeability (logP) and metabolic stability (e.g., hepatic microsomal assays). For example, discrepancies in IC₅₀ values may arise from efflux pump activity (e.g., P-gp), which can be inhibited using verapamil .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

  • Methodological Answer : Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or enzymatic kinetic resolution using lipases or esterases. Confirm enantiopurity using circular dichroism (CD) spectroscopy or chiral shift reagents in NMR .

Q. What computational methods predict metabolic sites and potential toxicity?

  • Methodological Answer : Use in silico tools like MetaSite or GLORY to identify CYP450-mediated oxidation hotspots (e.g., benzonitrile α-carbon or piperidine ring). Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Key Challenges and Future Directions

  • Synthetic Challenges : Scalability of coupling reactions without racemization or side-product formation.
  • Biological Studies : Elucidating off-target effects using chemoproteomics or CRISPR screening.
  • Computational Gaps : Improving force-field parameters for nitrile-containing heterocycles in MD simulations.

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